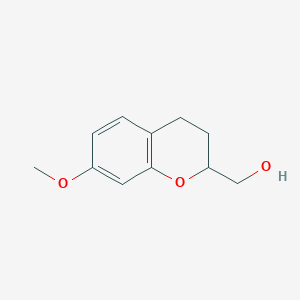

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Description

Properties

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-9-4-2-8-3-5-10(7-12)14-11(8)6-9/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJKKSPJUOALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)CO)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180716-14-7 | |

| Record name | (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-methoxy-2-hydroxyacetophenone with formaldehyde and a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol .

Scientific Research Applications

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to several structurally related benzopyran and pyran-2-one derivatives from the literature:

Key Observations:

- Pharmacological Potential: Nebivolol’s diol metabolite () shares a similar dihydrobenzopyran core and demonstrates β-blocker activity, suggesting the target compound’s methanol group may interact with analogous biological targets.

- Synthetic Complexity: The pyran-2-one derivatives (Evidences 1, 2, 5) are synthesized via nucleophilic additions or condensations, while benzopyrans (e.g., ) often require multi-step alkylation or cyclization, indicating divergent synthetic routes.

Physicochemical Properties

- Melting Points: Pyran-2-one derivatives with bulky substituents (e.g., 7b: 171°C, 8c: 178°C) exhibit higher melting points than less polar compounds like 14g (84–86°C) . The target compound’s methanol group may lower its melting point relative to these due to reduced crystallinity.

- Spectroscopic Data: NMR and MS data for pyran-2-ones (Evidences 1, 2, 5) highlight characteristic shifts for allyl, benzoyl, and methoxy groups. The target compound’s 1H NMR would likely show a singlet for the 7-methoxy group (~δ 3.8 ppm) and a broad peak for the -CH2OH group (~δ 3.5–4.0 ppm).

Biological Activity

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, a derivative of benzopyran, exhibits a unique chemical structure characterized by a methoxy group at the 7-position and a hydroxymethyl group at the 2-position. This compound belongs to a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.

The molecular formula for this compound is C₁₁H₁₄O₃. Its structure allows it to participate in various chemical reactions, enhancing its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 180716-14-7 |

| Chemical Class | Benzopyran Derivative |

Target Interactions

Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways related to oxidative stress and inflammation. Similar compounds have shown binding affinity to enzymes and receptors that modulate inflammatory responses and cellular signaling pathways.

Biochemical Pathways

The compound is believed to exert its biological effects through mechanisms such as:

- Antioxidant Activity : Neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibiting pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase enzymes (COX).

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage.

Anti-inflammatory Activity

The compound has been shown to reduce inflammation by inhibiting the expression of inflammatory cytokines and enzymes. For example, it can decrease levels of inducible nitric oxide synthase (iNOS) and COX-2 in vitro, suggesting its potential in treating chronic inflammatory conditions .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures.

- Anti-inflammatory Studies : Animal models showed that administration of this compound led to reduced swelling and inflammation in induced arthritis models.

- Pharmacokinetics : Preliminary studies indicate that the compound is well absorbed and metabolized in vivo, with a favorable safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Step | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | NaOH/MeOH, 3h, RT | ~60% | |

| Reduction | NaBH₄ in THF | ~75% (theoretical) | N/A |

| Recrystallization | DCM/MeOH | >95% purity |

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

Use a combination of:

- TLC : Monitor reaction progress using silica gel plates (e.g., petroleum ether:ethyl acetate = 2:1) with UV detection at 254 nm .

- HPLC : Reverse-phase C18 columns with UV/Vis or MS detection (e.g., acetonitrile/water gradients) for quantitative purity .

- Melting Point Analysis : Compare observed values (e.g., 263–264°C) to literature data .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for methoxy groups) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

Contradictions may arise from stereochemical variations or impurities. Mitigation strategies include:

Cross-Validation : Use complementary techniques (e.g., NOESY for stereochemistry, high-resolution MS for molecular formula confirmation) .

Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm spatial arrangement .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Example Case : A study reported conflicting ¹H NMR signals for methoxy groups. X-ray crystallography revealed conformational flexibility in the benzopyran ring, explaining the discrepancy .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks .

Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation of methanol to carbonyl groups) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Q. Table 2: Stability Parameters

| Condition | Degradation Pathway | Key Observations |

|---|---|---|

| 60°C, dry | Dehydration | Loss of methanol group (~10% in 7 days) |

| UV light | Photo-oxidation | Formation of quinone derivatives |

| 75% RH | Hydrolysis | Increased impurity peaks in HPLC |

Advanced: How to optimize stereoselective synthesis of diastereomers?

Methodological Answer:

Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .

Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification .

Kinetic Resolution : Leverage differences in reaction rates of enantiomers under specific conditions (e.g., low-temperature Grignard reactions) .

Case Study : Nebivolol synthesis (a structurally related compound) required kinetic resolution to isolate active enantiomers, achieving >99% ee .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address discrepancies in toxicity data across studies?

Methodological Answer:

Source Analysis : Compare test models (e.g., in vitro vs. in vivo) and purity levels (e.g., HPLC vs. crude samples) .

Dose-Response Curves : Re-evaluate LD₅₀ values using standardized OECD guidelines .

Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450 interactions) to explain variations .

Example : A study reported lower acute toxicity (Oral LD₅₀ > 2000 mg/kg) compared to similar benzopyrans due to higher purity (>98%) .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via esterification .

Nanoformulations : Develop liposomal or polymeric nanoparticles for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.